molecular formula C19H35NO4 B593249 CAY10580 CAS No. 64054-40-6

CAY10580

Cat. No.: B593249
CAS No.: 64054-40-6
M. Wt: 341.5 g/mol
InChI Key: CBWGHEDGUILASE-UHFFFAOYSA-N
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Description

CAY10580, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is a synthetic analog of prostaglandin E2 (PGE2). It is specifically designed to selectively bind to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This compound has significant implications in various fields of scientific research, particularly in understanding the roles of prostaglandins in physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10580 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the hydroxyoctyl side chain. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

CAY10580 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

CAY10580 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the synthesis and reactivity of prostaglandin analogs.

    Biology: Helps in understanding the role of EP4 receptors in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin pathways.

Mechanism of Action

CAY10580 exerts its effects by selectively binding to the EP4 receptor, a Gs protein-coupled receptor. This binding elevates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. The EP4 receptor is involved in processes such as bone formation, cancer progression, and atherosclerosis .

Comparison with Similar Compounds

CAY10580 is unique due to its high selectivity for the EP4 receptor compared to other prostaglandin analogs. Similar compounds include:

    Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but less selective.

    Misoprostol: A synthetic prostaglandin E1 analog with broader receptor activity.

    Butaprost: Another synthetic analog with selectivity for the EP2 receptor.

This compound’s specificity for the EP4 receptor makes it a valuable tool in research focused on this particular receptor subtype.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGHEDGUILASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658096
Record name 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64054-40-6
Record name 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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